Patent-Defined Structural Requirement for HIV Protease Inhibitor Chemotypes
The compound's core value proposition is its designated role as the correct positional isomer for synthesizing pharmaceutically active 2-amino-benzoxazole sulfonamides. The foundational process patent explicitly states that the preferred intermediates are 'those compounds where the sulfonamide group is attached to the benzoxazole group in the 6-position' [1]. This establishes a strict requirement that is independent of biological assay data at the intermediate stage, as the wrong isomer will lead to an inactive final agent.
| Evidence Dimension | Synthetic utility for HIV protease inhibitors |
|---|---|
| Target Compound Data | Sulfonamide group at the 6-position |
| Comparator Or Baseline | 5-sulfonamide or 7-sulfonamide isomers (Positional Isomers) |
| Quantified Difference | The patent explicitly excludes other isomers from the preferred synthetic method. The 6-position is the only configuration specified for the active class. |
| Conditions | Process chemistry as described in US Patent US20070123574A1 |
Why This Matters
For procurement in a medicinal chemistry or process chemistry context, selecting the 6-isomer is mandatory; procuring a positional isomer renders the synthetic route invalid for target compound preparation.
- [1] De Kock, H. A. et al. (2007). US Patent US20070123574A1: Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof. See paragraph at Line 403. Retrieved from Google Patents. View Source
